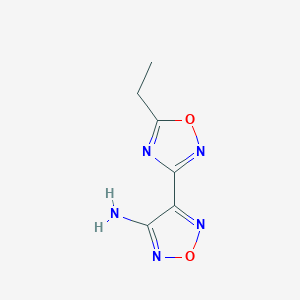

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

説明

BenchChem offers high-quality 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c1-2-3-8-6(11-12-3)4-5(7)10-13-9-4/h2H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNRROXOXSUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=NON=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine" chemical properties

In-Depth Technical Guide: Synthesis, Properties, and Applications of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Executive Summary

The compound 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine represents a highly specialized bis-oxadiazole architecture, fusing a 1,2,5-oxadiazole (furazan) ring with a 1,2,4-oxadiazole ring. This unique heterocyclic assembly is a focal point in two distinct, yet parallel, advanced scientific fields: the development of High-Energy Density Materials (HEDMs) and medicinal chemistry. As a Senior Application Scientist, I have structured this guide to dissect the causality behind its physicochemical properties, detail a self-validating synthetic workflow, and explore its dual-use application vectors.

Core Structural Analysis & Physicochemical Profile

The physicochemical behavior of this molecule is dictated by the orthogonal properties of its two constituent rings. The 1,2,5-oxadiazole (furazan) ring is characterized by high ring strain and a positive heat of formation, making it a staple in energetic materials[1]. Conversely, the 1,2,4-oxadiazole ring is thermodynamically more stable and acts as a robust bioisostere for esters and amides in pharmacological applications, resisting hydrolytic cleavage by endogenous enzymes.

The addition of the 5-ethyl group introduces critical steric bulk and lipophilicity. In energetic applications, this alkyl chain acts as a "steric buffer," lowering the melting point (facilitating melt-castability) and reducing impact/friction sensitivity[2]. In medicinal chemistry, it enhances membrane permeability.

Table 1: Quantitative Physicochemical Data Summary

| Property | Value | Causality / Technical Significance |

|---|---|---|

| Molecular Formula | C₆H₇N₅O₂ | High N:C ratio contributes to high energetic potential. |

| Molecular Weight | 181.15 g/mol | Low molecular weight favors high crystal density[3]. |

| H-Bond Donors | 1 (-NH₂) | Primary amine enables targeted intermolecular H-bonding. |

| H-Bond Acceptors | 6 (N, O atoms) | High polarity drives strong crystal packing and receptor affinity[3]. |

| Topological Polar Surface Area | 92.7 Ų | Optimal range (< 140 Ų) for favorable cellular membrane permeability[3]. |

Application Vectors: Energetics and Bioisosterism

The bis-oxadiazole core serves as a versatile platform. By leveraging the reactivity of the C3-amine on the furazan ring, researchers can push the molecule toward either explosive power or targeted biological activity.

Structure-Activity Relationship (SAR) and functionalization vectors of the bis-oxadiazole core.

-

Vector A: High-Energy Density Materials (HEDMs): Nitrogen-rich 1,2,4-oxadiazole-azoles-based energetic materials have garnered significant attention due to their ability to release large volumes of non-toxic N₂ gas upon decomposition[1]. The cyano group in cyanofurazan precursors enjoys a high degree of transformational diversity, allowing for the construction of these linked systems[2]. The C3-amine can be further oxidized to a nitro group or coupled to form azo-bridges, drastically increasing the detonation velocity.

-

Vector B: Medicinal Chemistry: The parent compound, 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, shares structural homology with the pharmacophore of IDO1 inhibitors (e.g., Epacadostat). The 1,2,4-oxadiazole ring prevents premature metabolic degradation, while the primary amine serves as an anchoring point for synthesizing complex urea or amide-linked drug candidates.

De Novo Synthesis & Mechanistic Pathways

The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine relies on the precise manipulation of 4-amino-1,2,5-oxadiazole-3-carbonitrile. The transformation requires three distinct stages: amidoxime formation, selective O-acylation, and thermally driven cyclodehydration.

Synthetic workflow for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine.

Experimental Protocols & Self-Validating Systems

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Every chemical transformation is paired with an orthogonal analytical readout to confirm causality and prevent the propagation of isomeric impurities.

Step 1: Amidoxime Formation (Nucleophilic Addition)

-

Procedure: Dissolve 4-amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in absolute ethanol. Add 50% aqueous hydroxylamine (1.5 eq) dropwise at room temperature. Stir for 4 hours.

-

Causality: The electron-withdrawing nature of the furazan ring highly activates the nitrile carbon, making it highly susceptible to nucleophilic attack by the alpha-effect-driven hydroxylamine nitrogen.

-

Self-Validation Checkpoint: Monitor via FTIR. The reaction is complete when the sharp, intense nitrile stretch (~2240 cm⁻¹) completely disappears, replaced by broad O-H and N-H stretching bands in the 3200–3400 cm⁻¹ region.

Step 2: Selective O-Acylation

-

Procedure: Isolate the amidoxime intermediate and dissolve it in anhydrous dichloromethane (DCM) with pyridine (1.2 eq). Cool to 0–5 °C. Dropwise, add propionic anhydride (1.1 eq). Stir for 2 hours at 0 °C.

-

Causality: Maintaining a strict 0–5 °C temperature profile is critical. It kinetically favors O-acylation of the amidoxime hydroxyl group over the N-acylation of the less nucleophilic furazan C3-amine, preventing polymeric or di-acylated byproducts.

-

Self-Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum must show a clean shift corresponding to the exact addition of the propionyl group (+56 Da to the amidoxime mass), with no secondary peaks indicating over-acylation.

Step 3: Cyclodehydration

-

Procedure: Concentrate the O-propionyl amidoxime and dissolve in glacial acetic acid. Heat the solution to reflux (118 °C) for 6 hours. Alternatively, use toluene with a Dean-Stark apparatus to actively remove water.

-

Causality: Thermal energy drives the intramolecular condensation. The elimination of water is thermodynamically driven by the formation of the highly stable, aromatic 1,2,4-oxadiazole ring system.

-

Self-Validation Checkpoint: ¹³C and ¹H NMR Spectroscopy.

-

¹³C NMR: Confirm the presence of the distinct quaternary carbons of the newly formed 1,2,4-oxadiazole ring (C3 at ~168 ppm, C5 at ~175 ppm).

-

¹H NMR: The 5-ethyl group must appear as a cleanly resolved quartet (~2.9 ppm, 2H) and a triplet (~1.3 ppm, 3H), confirming the structural integrity of the alkyl chain post-reflux.

-

References

-

Cao, W.-L., et al. "Recent advances on the nitrogen-rich 1,2,4-oxadiazole-azoles-based energetic materials." Defence Technology, 2022.[Link]

-

Wang, L., et al. "Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan." Frontiers in Chemistry, 2022.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1244573, 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine." PubChem, 2025.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine – Synthesis, Properties, and Applications

Executive Summary

The bis-heterocyclic scaffold comprising a 1,2,4-oxadiazole linked to a 1,2,5-oxadiazole (furazan) represents a highly versatile chemical architecture. Specifically, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine bridges two critical fields of applied chemistry: the development of insensitive high-energy density materials (HEDMs) and the design of advanced pharmacological agents. By integrating the hydrolytic stability and bioisosteric properties of the 1,2,4-oxadiazole ring with the unique electronic profile of the furazan-amine core, this compound offers exceptional utility. This guide provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its dual-domain applications.

Nomenclature & Structural Identity

Understanding the nomenclature of this compound requires deconstructing its bis-heterocyclic nature. The core structure is based on the parent compound 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine[1].

-

IUPAC Name: 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

-

Common Synonyms:

-

3-amino-4-(5-ethyl-1,2,4-oxadiazol-3-yl)furazan

-

4-(5-ethyl-1,2,4-oxadiazol-3-yl)furazan-3-amine

-

-

Structural Breakdown: The molecule features a central 1,2,5-oxadiazole (furazan) ring. Position 3 is substituted with a primary amine (-NH2), while position 4 is linked to the C3 position of a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is further functionalized at its C5 position with an ethyl group (-CH2CH3).

Physicochemical Profiling

The integration of two oxadiazole rings results in a nitrogen-rich molecule (~38.6% nitrogen by mass) with a high topological polar surface area. The table below summarizes the critical physicochemical parameters essential for both energetic formulation and pharmacokinetic modeling.

| Parameter | Value | Analytical/Computational Basis |

| Molecular Formula | C6H7N5O2 | Exact mass prediction |

| Molecular Weight | 181.15 g/mol | Isotopic average |

| Monoisotopic Mass | 181.0600 Da | High-resolution MS target |

| Topological Polar Surface Area (TPSA) | ~104 Ų | Based on PubChem CID 1244573 baseline[1] |

| LogP (Predicted) | 0.8 - 1.2 | XLogP3 calculation |

| Hydrogen Bond Donors | 1 | Primary amine (-NH2) |

| Hydrogen Bond Acceptors | 6 | Heterocyclic N and O atoms |

Synthetic Methodology: A Self-Validating Protocol

To ensure high-yield synthesis and prevent the degradation of the acid-sensitive furazan ring, the following protocol employs orthogonal in-process controls (IPCs). The synthesis relies on the cyclodehydration of an O-acyl amidoxime intermediate.

Phase 1: Amidoxime Formation

-

Procedure: Dissolve 4-amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq). Reflux the mixture for 4-6 hours.

-

Causality: The nitrile group on the electron-deficient furazan ring is highly susceptible to nucleophilic attack. Hydroxylamine acts as the nucleophile, converting the nitrile into an amidoxime. Sodium bicarbonate is chosen over stronger bases to prevent premature ring-opening of the furazan.

-

Validation (IPC 1): Monitor via LC-MS (ESI+). The reaction is deemed complete when the starting material peak disappears and a dominant peak at m/z 144 [M+H]+ emerges, confirming the formation of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide.

Phase 2: O-Acylation and Cyclodehydration

-

Procedure: Suspend the amidoxime intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et3N, 2.0 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). Stir for 2 hours, then swap the solvent to toluene and reflux for 12 hours to drive cyclization.

-

Causality: Propionyl chloride is selected to install the ethyl group via a highly reactive acylium intermediate, bypassing the need for expensive coupling reagents. Et3N scavenges the HCl byproduct, protecting the heterocyclic cores. The subsequent solvent swap to high-boiling toluene provides the thermal energy required to eliminate water (-H2O) and close the 1,2,4-oxadiazole ring.

-

Validation (IPC 2): Perform TLC (Hexane:EtOAc 7:3). The polar O-acyl intermediate will convert into a distinct, higher Rf spot. Final confirmation requires LC-MS showing the product peak at m/z 182 [M+H]+ and 1H NMR confirming the ethyl triplet (~1.3 ppm) and quartet (~2.9 ppm).

Step-by-step synthetic workflow for the bis-oxadiazole derivative via cyclodehydration.

Mechanistic Applications: Energetics and Pharmacology

Energetic Materials (HEDMs)

The methyl analog of this compound, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, has been extensively characterized as an insensitive energetic material with a melting point comparable to TNT and superior detonation performance[2]. The substitution of a methyl group with an ethyl group in the 1,2,4-oxadiazole ring disrupts crystal packing, further lowering the melting point. This makes the ethyl derivative a prime candidate as a carrier for melt-cast explosives. Advanced energetic materials frequently utilize the 1,2,4-oxadiazol-3-yl-furazan core to achieve a critical balance between high detonation velocity (driven by rapid N2/CO2 gas expansion) and low mechanical sensitivity[3].

Pharmaceutical Development

Furazan-3-amines are highly valued in medicinal chemistry. They exhibit potent antiplasmodial activities and are utilized in the development of antimalarial drugs[4]. Furthermore, 1,2,5-oxadiazole derivatives are known to exhibit antiproliferative activity and can act as exogenous nitric oxide (NO) donors via thiol-mediated bio-reduction[5][6]. The addition of the 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for amides, enhancing membrane permeability and metabolic half-life while retaining the necessary hydrogen-bonding networks for target kinase or enzyme inhibition.

Dual-application mechanisms: Pharmacological NO release and energetic detonation pathways.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks must be met:

-

1H NMR (400 MHz, DMSO-d6): Expected signals include a triplet at ~1.30 ppm (3H, -CH3), a quartet at ~2.95 ppm (2H, -CH2-), and a broad singlet at ~6.50 ppm (2H, -NH2, exchangeable with D2O).

-

13C NMR (100 MHz, DMSO-d6): Expected characteristic heterocyclic carbon shifts at ~110 ppm (furazan C3), ~140 ppm (furazan C4), ~160 ppm (1,2,4-oxadiazole C3), and ~180 ppm (1,2,4-oxadiazole C5).

-

IR Spectroscopy (ATR): Primary amine N-H stretching at ~3450 and 3350 cm⁻¹, C=N stretching at ~1630 cm⁻¹, and characteristic oxadiazole ring vibrations at ~1580 and 1550 cm⁻¹.

References

-

[1] National Center for Biotechnology Information. "4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine." PubChem Compound Summary for CID 1244573. URL:[Link]

-

[4] "New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities." PMC (PubMed Central). URL:[Link]

-

[2] "Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials." ResearchGate. URL:[Link]

-

[5] "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine." MDPI. URL:[Link]

-

[3] "3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan and its ionic salts as low-sensitivity and high-detonation energetic materials." New Journal of Chemistry (RSC Publishing). URL:[Link]

-

[6] "4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide." MDPI Molbank (via ProQuest indexing). URL:[Link]

Sources

- 1. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan and its ionic salts as low-sensitivity and high-detonation energetic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | MDPI [mdpi.com]

- 6. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide - ProQuest [proquest.com]

Technical Whitepaper: Bis-Oxadiazole Scaffolds in Modern Drug Discovery – Profiling 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Executive Summary

The rational design of immunomodulatory and oncological therapeutics frequently relies on the strategic deployment of nitrogen-rich heterocyclic pharmacophores. Among these,[1]. When functionalized with a secondary 1,2,4-oxadiazole ring, the resulting bis-oxadiazole system—specifically 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine —presents a highly tunable, metabolically stable scaffold. This in-depth technical guide explores the chemical identity, structural causality, synthetic methodology, and pharmacological validation workflows for this specific bis-oxadiazole architecture.

Chemical Identity & CAS Registry Analysis

While the exact 5-ethyl derivative is frequently utilized as a proprietary or specialized catalog building block in medicinal chemistry (e.g., cataloged under SKUs like BD015421)[2], its immediate structural analogs are heavily documented in public chemical registries. The table below consolidates the quantitative data and registry identifiers for this compound class to facilitate structural comparison and procurement.

| Compound Name | R-Group | Molecular Formula | Molecular Weight | CAS Registry Number |

| 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | Ethyl (-CH2CH3) | C6H7N5O2 | 181.15 g/mol | Proprietary / Catalog[2] |

| 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | Hydrogen (-H) | C4H3N5O2 | 153.10 g/mol | 163011-56-1[3] |

| 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | Isopropyl (-CH(CH3)2) | C7H9N5O2 | 195.18 g/mol | 1431728-12-9[4] |

Safety Note: GHS classifications for the unsubstituted analog (CAS 163011-56-1) indicate it is harmful if swallowed (H302) and causes skin/eye irritation (H315, H319)[5]. Standard PPE (GHS07) must be employed during synthesis and assay handling.

Structural & Electronic Properties: The "Why"

As a Senior Application Scientist, it is critical to understand why this specific bis-heterocyclic system is chosen over simpler anilines or aliphatic amines. The causality behind this molecular design rests on three pillars:

-

The 1,2,5-Oxadiazole (Furazan) Core: The furazan ring is profoundly electron-withdrawing. This inductive effect significantly lowers the pKa of the adjacent primary amine (typically to a pKa between -1 and 1). Consequently, the amine remains unprotonated at physiological pH, allowing it to act as a potent, neutral Lewis base capable of coordinating with metalloenzymes (such as the heme iron in Indoleamine 2,3-dioxygenase 1, IDO1) without being rapidly oxidized by hepatic cytochromes.

-

The 1,2,4-Oxadiazole Ring: [6]. They maintain the necessary hydrogen-bond acceptor geometry required for target binding but are entirely resistant to esterase-mediated hydrolysis, drastically improving the compound's in vivo half-life.

-

The 5-Ethyl Substituent: The addition of the ethyl group provides a precisely tuned lipophilic vector. In the context of IDO1 inhibition, this alkyl chain is designed to perfectly occupy "Pocket A"—a small, hydrophobic cavity adjacent to the heme-binding site—maximizing Van der Waals interactions and driving high-affinity binding.

Synthetic Methodology: Step-by-Step Protocol

The synthesis of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine relies on the robust cyclodehydration of an amidoxime intermediate. This protocol is designed to be a self-validating system, minimizing side reactions.

Reagents Required: 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (Amidoxime precursor), Propionyl chloride, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Toluene.

Step 1: O-Acylation of the Amidoxime

-

Dissolve 1.0 eq of the amidoxime precursor in anhydrous DCM under an inert argon atmosphere.

-

Add 1.5 eq of DIPEA. Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric hindrance prevents it from acting as a competing nucleophile against the highly reactive propionyl chloride, ensuring clean O-acylation rather than N-acylation.

-

Cool the reaction to 0 °C and dropwise add 1.1 eq of propionyl chloride. Stir for 2 hours, allowing it to warm to room temperature.

-

Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo to yield the O-propionyl amidoxime intermediate.

Step 2: Thermal Cyclodehydration

-

Dissolve the crude intermediate in anhydrous toluene (0.2 M concentration).

-

Reflux the solution at 110–120 °C for 4–6 hours using a Dean-Stark apparatus. Causality: The thermal energy drives the intramolecular condensation, while the Dean-Stark trap removes the generated water, pushing the equilibrium entirely toward the closed 1,2,4-oxadiazole ring.

-

Concentrate the solvent and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to isolate the pure target compound.

Fig 1: Step-by-step synthetic workflow for the bis-oxadiazole target via amidoxime cyclodehydration.

Pharmacological Application: Immunomodulation via IDO1

The primary pharmacological application for this specific bis-oxadiazole architecture is the competitive inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan to kynurenine. Tumors upregulate IDO1 to deplete tryptophan in the tumor microenvironment (TME), which starves effector T-cells and produces kynurenine—a ligand that activates the Aryl Hydrocarbon Receptor (AhR) to expand immunosuppressive Regulatory T-cells (Tregs).

By utilizing the furazan-amine to coordinate the IDO1 heme iron, this compound halts kynurenine production, thereby reversing tumor-induced immune suppression.

Fig 2: IDO1-mediated immune evasion pathway and competitive inhibition by bis-oxadiazole scaffolds.

Experimental Workflows: In Vitro Validation (IDO1 Enzymatic Assay)

To validate the efficacy of synthesized 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, a colorimetric biochemical assay measuring kynurenine production is the industry standard.

Step-by-Step Protocol:

-

Enzyme/Substrate Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase. Add recombinant human IDO1 enzyme and 400 µM L-tryptophan.

-

Compound Dosing: Serially dilute the bis-oxadiazole compound in DMSO. Add 1 µL of the compound to 99 µL of the assay mixture in a 96-well plate.

-

Incubation: Incubate the plate at 37 °C for 60 minutes to allow enzymatic conversion of tryptophan to N-formylkynurenine.

-

Quenching & Hydrolysis: Add 20 µL of 30% Trichloroacetic acid (TCA) to each well. Causality: TCA serves a dual purpose; it immediately denatures the IDO1 enzyme to stop the reaction, and upon subsequent heating (65 °C for 15 minutes), the acidic environment rapidly hydrolyzes N-formylkynurenine into kynurenine.

-

Derivatization & Readout: Add 100 µL of 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Causality: Ehrlich's reagent reacts specifically with the primary aromatic amine of kynurenine to form a highly conjugated Schiff base. Read the absorbance at 490 nm using a microplate reader to calculate the IC50.

Conclusion

The 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine scaffold represents a masterclass in rational drug design. By combining the electron-withdrawing, heme-coordinating properties of the furazan-amine with the metabolic stability and steric tunability of the 1,2,4-oxadiazole ring, researchers can effectively target complex metalloenzymes like IDO1. Adhering to the rigorous synthetic and validation workflows outlined above ensures high-fidelity data generation in preclinical oncology and immunomodulation programs.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1244573, 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine." PubChem, [Link]

-

Obruchnikova, N.V.; Rakitin, O.A. "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine." Molbank 2023, M1700. [Link]

-

Borgul, P. et al. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals 2020, 13(6), 111. [Link]

-

NextSDS Chemical Database. "4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine (CAS 1431728-12-9)." NextSDS, [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 881609-34-3|3-(3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1431728-12-9|4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine|BLDpharm [bldpharm.com]

- 5. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Characterization of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of the novel heterocyclic compound, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine . In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to forecast its spectral features. The methodologies and interpretations presented herein are grounded in data from analogous structures containing 1,2,4-oxadiazole and 1,2,5-oxadiazole (furazan) cores. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, offering insights into the anticipated analytical signature of this compound and providing robust, field-proven protocols for its future empirical characterization.

Introduction: The Structural and Scientific Context

The molecule 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine represents a unique conjunction of two distinct five-membered heterocyclic rings: a 1,2,4-oxadiazole and a 1,2,5-oxadiazole (furazan). This combination, along with the presence of an ethyl group and a primary amine, suggests a rich and informative spectroscopic profile. Oxadiazole derivatives are of significant interest in drug discovery and materials science due to their diverse biological activities and electronic properties.[1] A thorough spectroscopic characterization is the cornerstone of any research and development involving such novel compounds, serving to confirm molecular structure, assess purity, and provide insights into electronic and conformational properties.

This guide will systematically present the predicted mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for the title compound. Each section will include a detailed, best-practice experimental protocol for data acquisition, a summary of the predicted data, and an in-depth interpretation of the spectral features.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Recommended Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (a standard energy to induce reproducible fragmentation)

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

Data Acquisition: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

Predicted Mass Spectrum

Table 1: Predicted Key Mass Spectrometry Peaks

| m/z (Predicted) | Ion Formula | Identity/Fragment |

| 195 | [C₆H₇N₅O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 180 | [C₅H₄N₅O₂]⁺ | [M - CH₃]⁺ |

| 167 | [C₅H₅N₅O]⁺˙ | [M - C₂H₄]⁺˙ (via McLafferty-type rearrangement) or [M-CO]⁺˙ |

| 125 | [C₄H₅N₃O]⁺˙ | [Ethyl-1,2,4-oxadiazole]⁺˙ fragment |

| 98 | [C₂H₄N₂O]⁺ | [Ethyl isocyanate]⁺ fragment |

| 70 | [C₂N₂O]⁺˙ | [Furazan ring]⁺˙ fragment |

Interpretation of Fragmentation

The predicted fragmentation pathway, initiated by electron ionization, is depicted below. The molecular ion (M⁺˙) is expected at m/z 195. A key initial fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stabilized cation at m/z 180. Cleavage of the C-C bond connecting the two heterocyclic rings is also anticipated, yielding fragments corresponding to the individual ring systems.

Caption: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Recommended Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: Attenuated Total Reflectance (ATR)

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (for a good signal-to-noise ratio)

-

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, apply the sample and collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

Predicted Infrared Absorption Bands

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) of amine |

| 3100-3000 | Weak | C-H stretching (aromatic-like rings) |

| 2980-2850 | Medium | C-H stretching (aliphatic, ethyl group) |

| 1640-1600 | Strong | C=N stretching (oxadiazole rings) |

| 1580-1550 | Medium | N-H bending (scissoring) of amine |

| 1470-1430 | Medium | C-H bending (aliphatic, CH₂ and CH₃) |

| 1250-1150 | Strong | C-O-C stretching (in oxadiazole rings) |

| 1050-950 | Strong | N-O stretching (in oxadiazole rings) |

| 900-800 | Medium | Ring vibrations |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by several key features. The presence of the primary amine group (-NH₂) will be clearly indicated by a pair of medium-intensity peaks in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[1] The aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. The most intense absorptions are expected in the fingerprint region (1700-900 cm⁻¹), where the C=N, C-O-C, and N-O stretching vibrations of the two coupled oxadiazole rings will be prominent.[1] The strong bands in these regions are highly characteristic of such heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Recommended Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it slows their exchange with water, allowing for their observation.

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Nuclei: ¹H and ¹³C

-

Solvent: DMSO-d₆

-

Temperature: 25 °C (298 K)

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Predicted NMR Spectra

Caption: Atom Numbering for NMR Assignments.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.0 | Broad singlet | 2H | -NH₂ |

| ~3.0 - 2.8 | Quartet (q) | 2H | -CH₂- (7) |

| ~1.4 - 1.2 | Triplet (t) | 3H | -CH₃ (8) |

Table 4: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~178 - 175 | C(6) |

| ~168 - 165 | C(4) |

| ~155 - 150 | C(2) |

| ~22 - 20 | C(7) |

| ~12 - 10 | C(8) |

Interpretation of NMR Spectra

-

¹H NMR: The proton spectrum is expected to be relatively simple and highly informative. The two protons of the primary amine (-NH₂) are predicted to appear as a broad singlet in the downfield region (~6.0-6.5 ppm); its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The ethyl group will give rise to a classic quartet-triplet pattern. The methylene protons (-CH₂-) adjacent to the oxadiazole ring will be deshielded and appear as a quartet around 2.8-3.0 ppm, coupled to the methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet further upfield, around 1.2-1.4 ppm.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals. The carbons of the heterocyclic rings (C2, C4, C6) are expected to be significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The carbon of the 1,2,4-oxadiazole attached to the ethyl group (C6) is anticipated to be the most downfield. The aliphatic carbons of the ethyl group (C7 and C8) will appear in the upfield region, with the methylene carbon (C7) being more deshielded than the methyl carbon (C8).

Conclusion

This guide provides a detailed predictive analysis of the MS, IR, and NMR spectra of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. The predicted data, based on established spectroscopic principles and data from analogous structures, offer a robust analytical framework for any future synthesis and characterization of this novel compound. The provided experimental protocols represent best practices in the field and are designed to yield high-quality, reproducible data. It is the hope of the author that this document will serve as a valuable resource for researchers, accelerating the discovery and development of new chemical entities based on the oxadiazole framework.

References

-

Royal Society of Chemistry. "New Journal of Chemistry." (2024). This source provides examples of spectroscopic characterization for conjugated oxadiazole systems, which can be used as a basis for predicting spectral properties. [Link]

-

JournalsPub. "Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR." International Journal of Analytical and Applied Chemistry, vol. 10, no. 1, 2024. This article discusses the application of various spectroscopic techniques for the characterization of oxadiazole derivatives, providing foundational knowledge for spectral interpretation. [Link]

-

Vaidya, A., et al. "Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies." ResearchGate, 2020. This paper details the synthesis and spectroscopic confirmation of various 1,2,4-oxadiazole derivatives, offering comparable data. [Link]

-

STM Journals. "Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review." (2025). This review compiles methods for structural determination of oxadiazole-based systems, highlighting the utility of NMR and MS. [Link]

-

National Center for Biotechnology Information. "Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents." PubMed Central. This article provides NMR data for 1,2,5-oxadiazole derivatives, which is crucial for predicting the spectral features of the furazan portion of the target molecule. [Link]

-

ResearchGate. "NMR spectroscopic study of 3-nitrofurazans." (2025). This study offers insights into the NMR characteristics of substituted furazans (1,2,5-oxadiazoles). [Link]

-

ResearchGate. "Typical ¹H, ¹³C, ¹⁵N, and ³⁵Cl NMR shifts of 1,2,5-oxadiazolo [2,3-a]-pyrimidinium perchlorates." This source provides multinuclear NMR data for fused 1,2,5-oxadiazole systems, useful for understanding the electronic environment of the furazan ring. [Link]

-

Frontiers. "A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance." Frontiers in Chemistry, 2020. This paper presents the synthesis and characterization, including NMR and IR data, of compounds containing both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. [Link]

Sources

An In-Depth Technical Guide on the Synthesis and Potential Significance of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Foreword: Navigating the Landscape of Heterocyclic Chemistry

In the realm of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Among the vast array of heterocyclic compounds, those containing nitrogen and oxygen atoms, such as oxadiazoles, have garnered significant attention for their diverse biological activities.[1][2][3] This guide delves into the synthesis and potential importance of a specific, yet underexplored molecule: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine . While the specific discovery and history of this compound are not prominently documented in publicly accessible literature, its constituent heterocycles—the 1,2,4-oxadiazole and the 1,2,5-oxadiazole (furazan)—are well-established pharmacophores. This guide, therefore, serves as a technical exploration of its plausible synthesis and a well-reasoned projection of its potential therapeutic relevance, grounded in the established chemistry and pharmacology of its component parts.

PART 1: Deconstructing the Core Moieties: 1,2,4-Oxadiazole and 1,2,5-Oxadiazole

The target molecule is a fascinating conjunction of two distinct oxadiazole isomers. Understanding the individual characteristics of each ring system is paramount to appreciating the synthetic strategy and the potential biological profile of the final compound.

The 1,2,4-Oxadiazole: A Versatile Pharmacophore

First synthesized in 1884, the 1,2,4-oxadiazole ring has evolved into a privileged structure in drug discovery.[3][4] Its stability and ability to act as a bioisosteric replacement for other functional groups have made it a common feature in a wide range of biologically active compounds, from anti-inflammatory and anticancer agents to receptor modulators.[1][5] The presence of a 5-ethyl-substituted 1,2,4-oxadiazole in the investigational cardiac myosin inhibitor, Aficamten, underscores the contemporary relevance of this moiety in drug development.[6]

The 1,2,5-Oxadiazole (Furazan): A Modulator of Biological Pathways

The 1,2,5-oxadiazole, or furazan, ring system is another key player in medicinal chemistry. Derivatives of this heterocycle have been explored for a multitude of therapeutic applications, including as inhibitors of indoleamine 2,3-dioxygenase (IDO) for cancer therapy and as antiplasmodial agents for treating malaria.[7][8] The amino-substituted furazan, in particular, is a valuable building block for constructing more complex bioactive molecules.

PART 2: A Proposed Convergent Synthesis

Given the absence of a documented synthetic route for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, a convergent synthetic approach is proposed. This strategy involves the separate synthesis of two key intermediates, which are then coupled to form the final product.

Synthesis of the "5-Ethyl-1,2,4-oxadiazol-3-yl" Precursor

A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, followed by cyclization.

Experimental Protocol: Synthesis of 3-(Cyanomethyl)-5-ethyl-1,2,4-oxadiazole (Intermediate A)

-

Step 1: Preparation of Propanamidoxime. To a solution of propionitrile in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added. The mixture is stirred at room temperature until the nitrile is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the resulting propanamidoxime is purified by recrystallization.

-

Step 2: Acylation of Propanamidoxime. The propanamidoxime is dissolved in a suitable solvent such as pyridine or DMF. Cyanoacetic acid is then activated, for example, with a carbodiimide coupling reagent like EDC, and added to the amidoxime solution. The reaction is stirred until completion.

-

Step 3: Cyclization to the 1,2,4-Oxadiazole. The resulting O-acyl amidoxime is heated in a high-boiling point solvent like xylene or subjected to microwave irradiation to induce cyclodehydration, affording 3-(cyanomethyl)-5-ethyl-1,2,4-oxadiazole. The product can be purified by column chromatography.

Caption: Synthetic scheme for Intermediate A.

Synthesis of the Aminofurazan Moiety

The aminofurazan component can be prepared from readily available starting materials.

Experimental Protocol: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (Intermediate B)

The synthesis of this intermediate can be achieved through various established methods, often starting from malononitrile or its derivatives. A common route involves the nitrosation of a suitable precursor followed by cyclization.

Final Convergent Coupling Step

The final step involves the coupling of Intermediate A and Intermediate B to construct the target molecule. The specific reaction will depend on the functional groups chosen for the coupling. A plausible approach involves the conversion of the nitrile in Intermediate A to an amidoxime, which can then react with a suitable derivative of Intermediate B.

Experimental Protocol: Synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

-

Step 1: Conversion of Intermediate A to an Amidoxime. Intermediate A is treated with hydroxylamine to convert the cyanomethyl group into an N'-hydroxyacetimidamide.

-

Step 2: Coupling and Cyclization. The resulting amidoxime is then reacted with a suitable precursor derived from Intermediate B, under conditions that promote the formation of the second oxadiazole ring. This is a hypothetical step that would require optimization.

Caption: Proposed convergent synthetic workflow.

PART 3: Hypothesized Biological Profile and Future Directions

The structural amalgamation of a 1,2,4-oxadiazole and a 1,2,5-oxadiazole ring suggests a rich potential for biological activity.

Potential Therapeutic Applications

-

Kinase Inhibition: Many heterocyclic compounds, including oxadiazole derivatives, have been identified as kinase inhibitors.[9] The target molecule could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory activity.

-

Enzyme Inhibition: As seen with other 1,2,5-oxadiazole derivatives, this compound could be an inhibitor of enzymes like IDO, which has implications for cancer immunotherapy.[7]

-

Antimicrobial and Antiviral Activity: The oxadiazole scaffold is present in several antimicrobial and antiviral drugs.[10] The novel combination of two oxadiazole rings may lead to unique antimicrobial properties.

Future Research and Development

The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine and its analogs would be the first step in a comprehensive drug discovery program. Subsequent research should focus on:

-

In vitro biological screening: Testing the compound against a wide range of biological targets to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of related compounds to optimize potency and selectivity.

-

Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of promising candidates to assess their potential for in vivo efficacy and safety.

Conclusion

While the specific history of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine remains to be written, the principles of synthetic organic chemistry and the established knowledge of its constituent heterocycles provide a solid foundation for its creation and exploration. This guide has outlined a plausible and detailed synthetic strategy and has highlighted the potential for this molecule to be a valuable addition to the arsenal of medicinal chemists. The journey from a hypothetical molecule to a potential therapeutic agent is long and challenging, but it begins with the foundational knowledge and creative synthetic design detailed herein.

References

- Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835)

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals.

- Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites. ScienceDirect.

- Biological activity of oxadiazole and thiadiazole deriv

- 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. PubChem.

- Novel 1,2,4-Oxadiazole Deriv

- 1,2,5-oxadiazoles as inhibitors of indoleamine 2,3-dioxygenase.

- Novel 1,2,4-Oxadiazole Deriv

- 1,2,4-oxadiazole derivatives and their therapeutic use.

- 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. PubMed.

- Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. PMC.

- Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}.

- A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021). Taylor & Francis Online.

- A mini review on biological potential of 1,3,4-oxadiazole deriv

- Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl) -2,3-dihydro-1H-inden-1-yl). Technical Disclosure Commons.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tdcommons.org [tdcommons.org]

- 7. WO2010005958A2 - 1,2,5-oxadiazoles as inhibitors of indoleamine 2,3-dioxygenase - Google Patents [patents.google.com]

- 8. 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oaji.net [oaji.net]

Protocol for "4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine" purification

Application Note: High-Purity Isolation and Purification Protocol for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Executive Summary & Mechanistic Context

The compound 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a highly specialized bis-heterocyclic building block. Derivatives containing the 1,2,5-oxadiazole-3-amine (furazan) core are critical in modern medicinal chemistry, most notably serving as the primary pharmacophore scaffold for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors such as Epacadostat (INCB24360)[1].

The synthesis of this specific compound typically involves the cyclization of an intermediate 4-amino-1,2,5-oxadiazole-3-carboxamidoxime using propionyl chloride or propionic anhydride. Consequently, the crude reaction matrix is highly complex, containing the target molecule, unreacted highly polar amidoxime, and acidic byproducts (propionic acid).

As a Senior Application Scientist, I have designed this protocol to move beyond basic isolation. This guide provides a self-validating, three-phase purification workflow that leverages pH-driven phase separation, orthogonal normal-phase chromatography, and crystal lattice anti-solvent trituration to achieve >99% analytical purity.

Physicochemical Profiling

Successful purification requires exploiting the exact physicochemical nature of the target molecule. The bis-oxadiazole core is rigid and planar, while the ethyl group provides a necessary degree of lipophilicity.

Table 1: Physicochemical Properties & Chromatographic Behavior

| Parameter | Value / Description | Experimental Implication |

| Molecular Formula | C₆H₇N₅O₂ | High heteroatom count (N, O) leads to strong silica interactions. |

| Molecular Weight | 181.15 g/mol | Elutes readily in standard LC-MS ranges (ESI+ m/z 182.1 [M+H]⁺). |

| Ionization (pKa) | ~2.5 (Amine) | Weakly basic due to the electron-withdrawing furazan ring. |

| Lipophilicity (cLogP) | ~0.9 | Moderately lipophilic; partitions into EtOAc during extraction. |

| Solubility Profile | Soluble: EtOAc, DCM, MeOH, DMSO.Insoluble: Water, Hexanes. | Ideal for normal-phase chromatography and non-polar trituration. |

Purification Workflow Diagram

Fig 1. Three-phase purification workflow for bis-oxadiazole amine isolation.

Step-by-Step Purification Protocol

Phase 1: Quenching and Liquid-Liquid Extraction (LLE)

Objective: Remove acidic byproducts and highly polar impurities.

-

Concentration: Evaporate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., THF or DCM).

-

Reconstitution: Dissolve the resulting crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

-

Neutralization: Slowly add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) while stirring vigorously.

-

Causality: The cyclization process generates propionic acid. NaHCO₃ (pH ~8) deprotonates this acid (pKa ~4.8), driving the highly water-soluble sodium propionate into the aqueous phase. The target compound remains entirely in the organic phase.

-

-

Phase Separation: Transfer to a separatory funnel. Collect the upper organic layer. Extract the aqueous layer once more with fresh EtOAc to ensure quantitative recovery.

-

Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Flash Column Chromatography (Normal Phase)

Objective: Isolate the target from uncyclized amidoxime intermediates.

-

Dry Loading (Critical Step): Dissolve the concentrated organic residue in a minimum amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder.

-

Causality: The target compound possesses five nitrogen atoms and two oxygen atoms, creating a strong propensity for hydrogen bonding with the silanol groups of the stationary phase. Liquid loading often results in severe peak tailing. Dry loading ensures a narrow injection band, maximizing theoretical plates and resolving the target from closely eluting uncyclized intermediates[2].

-

-

Column Equilibration: Pack a silica gel column and equilibrate with 80:20 Hexanes:EtOAc.

-

Elution: Run a gradient from 80:20 to 50:50 Hexanes:EtOAc.

-

Self-Validation Check: Monitor fractions via TLC (Silica, 50:50 Hexanes:EtOAc). The target compound will appear as a distinct UV-active spot at R_f ~0.45.

-

-

Pooling: Combine fractions containing the pure product and evaporate to yield a semi-pure solid.

Phase 3: Final Polishing (Trituration)

Objective: Achieve >99% analytical purity by removing trace lipophilic impurities.

-

Suspension: Suspend the solid from Phase 2 in a cold anti-solvent mixture of 1:1 Diethyl Ether:Hexane (approx. 5 mL per gram).

-

Sonication: Sonicate for 2 minutes, then stir at 0 °C for 30 minutes.

-

Causality: The rigid, planar nature of the bis-oxadiazole core promotes strong intermolecular crystal lattice packing (often driven by hydrogen bonding between the furazan amine and the adjacent oxadiazole nitrogen)[1]. This renders the pure target insoluble in the non-polar matrix, while trace lipophilic impurities dissolve into the supernatant.

-

-

Filtration: Vacuum filter the suspension through a sintered glass funnel. Wash the filter cake with cold Hexane.

-

Drying: Dry the crystals under high vacuum at 40 °C for 4 hours.

Analytical Validation System

To ensure the protocol has succeeded, the isolated compound must be validated against the following analytical benchmarks.

Table 2: HPLC Analytical Gradient for Purity Assessment

| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |

| 0.0 | 90 | 10 |

| 2.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

-

HPLC Expected Outcome: Using a standard C18 column (4.6 x 150 mm, 3.5 µm) at 1.0 mL/min, the target compound will elute as a sharp peak at approximately 5.5 - 6.5 minutes . Monitor at 254 nm due to the highly conjugated bis-heterocyclic system.

-

¹H NMR (400 MHz, DMSO-d₆) Expected Shifts:

-

δ 6.65 (br s, 2H, -NH₂) – Confirms the intact furazan amine.

-

δ 3.05 (q, J = 7.6 Hz, 2H, -CH₂-) – Confirms the ethyl linker on the 1,2,4-oxadiazole ring.

-

δ 1.35 (t, J = 7.6 Hz, 3H, -CH₃) – Confirms the terminal methyl group of the ethyl chain.

-

References

-

INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters.[Link]

-

Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

A Multi-technique Approach for the Comprehensive Characterization of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical characterization of "4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine," a novel heterocyclic compound with potential applications in drug discovery. Given the absence of specific literature for this exact molecule, this guide establishes a comprehensive analytical workflow by synthesizing field-proven methodologies for its constituent chemical moieties: a 1,2,4-oxadiazole, a 1,2,5-oxadiazole (furazan), and an aromatic amine. We present an integrated strategy employing chromatographic and spectroscopic techniques to ensure unambiguous structural elucidation, purity assessment, and physicochemical characterization, meeting the rigorous standards of pharmaceutical development. The protocols herein are designed to be self-validating, with explanations for experimental choices to empower researchers to adapt and troubleshoot effectively.

Introduction

The compound 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a small molecule featuring a linked heteroaromatic system. Such nitrogen- and oxygen-containing heterocycles are privileged structures in medicinal chemistry, known to act as bioisosteres for esters and amides and to participate in key hydrogen bonding interactions with biological targets.[1] The 1,2,4-oxadiazole ring and the 1,2,5-oxadiazole (furazan) ring are both associated with a wide spectrum of biological activities.[2][3]

Robust and unequivocal characterization is a cornerstone of the drug development process. It ensures the identity, purity, and stability of a new chemical entity (NCE), which is fundamental for reproducible pharmacological testing and regulatory submission. This guide outlines a logical, multi-tiered analytical workflow to provide a complete characterization profile of the title compound.

Predicted Physicochemical Properties

Before initiating analytical work, predicting the fundamental properties of the target molecule helps in method selection (e.g., choosing the right ionization mode for MS or solvent for NMR). The properties for the parent structure, 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, are available and can be extrapolated for our ethyl-substituted target.[4]

| Property | Predicted Value | Rationale / Source |

| Molecular Formula | C₆H₇N₅O₂ | Derived from structure |

| Molecular Weight | 181.16 g/mol | Calculated from formula |

| Exact Mass | 181.0600 Da | For High-Resolution Mass Spectrometry |

| XLogP3 | ~0.1 - 0.5 | The ethyl group increases lipophilicity compared to the parent compound's -0.7.[4] |

| H-Bond Donors | 1 (Amine group) | Computed from structure |

| H-Bond Acceptors | 5 (Ring nitrogens and oxygens) | Computed from structure |

Integrated Analytical Workflow

A tiered approach is the most efficient strategy for characterizing a novel compound. It begins with rapid, high-throughput techniques for initial confirmation and proceeds to more definitive, in-depth analyses. This workflow ensures that significant resources are invested only in compounds that meet initial quality criteria.

Caption: Integrated workflow for novel compound characterization.

Chromatographic Analysis for Purity and Identification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Causality: Reversed-phase HPLC is the method of choice for small organic molecules of moderate polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The amine group in our compound is basic and can interact with residual silanols on the silica backbone, causing peak tailing. Therefore, using an acidic modifier (e.g., formic or trifluoroacetic acid) in the mobile phase is critical. This protonates the amine, ensuring a single ionic form, and suppresses the ionization of silanols, leading to sharp, symmetrical peaks.[5]

Protocol: HPLC Purity Assay

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution. Dilute as needed for analysis (e.g., to 0.1 mg/mL).

-

Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

Parameter Recommended Setting Column C18, 2.1 x 50 mm, 1.8 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 10 minutes Flow Rate 0.4 mL/min Column Temp. 40 °C Injection Vol. 2 µL | Detection | 254 nm (or optimal wavelength from UV scan) |

-

System Suitability: Before analysis, inject a standard (if available) or the sample five times. The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.

-

Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Causality: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[6] For a polar, nitrogen-containing molecule like this, Electrospray Ionization (ESI) in positive mode is the ideal choice. The acidic mobile phase used for good chromatography also facilitates protonation [M+H]⁺, making the molecule amenable to ESI.[6] This technique provides molecular weight confirmation for every peak in the chromatogram.

Protocol: LC-MS Confirmation

-

Instrumentation: Use an LC system coupled to a single quadrupole or more advanced mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Conditions: Employ the same HPLC conditions as described in Section 4.1.

-

MS Parameters (ESI+):

Parameter Recommended Setting Ionization Mode ESI, Positive Capillary Voltage 3.5 kV Gas Temp. 300 °C Drying Gas Flow 8 L/min | Scan Range | 50 - 500 m/z |

-

Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 182.07). Confirm that this mass corresponds to the main peak observed in the UV chromatogram.

Spectroscopic Structural Elucidation

Mass Spectrometry (MS/HRMS)

Principle & Causality: While LC-MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the exact mass with high precision (<5 ppm error). This allows for the unambiguous determination of the elemental formula, a critical piece of evidence for a new compound.[7] Tandem MS (MS/MS) experiments involve isolating the parent ion and fragmenting it to reveal structural information. The fragmentation pattern is a characteristic fingerprint of the molecule. Based on known fragmentation of related oxadiazoles, we can predict cleavage points.[8][9]

Caption: Plausible MS/MS fragmentation pathways for the target compound.

Protocol: HRMS Analysis

-

Method: Use either direct infusion via a syringe pump or an LC-HRMS system (e.g., Q-TOF or Orbitrap). LC-HRMS is preferred as it provides separation from any potential interferences.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) in an appropriate solvent like 50:50 acetonitrile:water with 0.1% formic acid.

-

Data Acquisition: Acquire data in positive ion mode over a scan range of m/z 50-500. Perform a data-dependent MS/MS experiment to trigger fragmentation of the most intense ions.

-

Data Analysis:

-

Compare the measured exact mass of the [M+H]⁺ ion to the theoretical value (182.0678). The mass error should be less than 5 ppm.

-

Analyze the fragmentation spectrum to identify key fragments, confirming the connectivity of the ethyl group and the two heterocyclic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR is the most powerful technique for de novo structure elucidation of organic molecules in solution.[10] It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

-

¹H NMR: Identifies the number and type of hydrogen atoms. We expect to see signals for the ethyl group (a triplet and a quartet) and the amine group (a broad singlet).

-

¹³C NMR: Identifies the number of chemically unique carbon atoms.

-

2D NMR: Crucial for assembling the molecular puzzle.[11]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which will confirm the -CH₂-CH₃ connectivity of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to unambiguously connect the ethyl group's -CH₂- to the 1,2,4-oxadiazole ring, and then to connect the two different heterocyclic rings together.

-

Protocol: NMR Structural Elucidation

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize polar compounds and allows for the observation of exchangeable protons like those on the amine group.

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher for better resolution).

-

Data Acquisition:

Experiment Key Information Obtained ¹H NMR Proton chemical shifts, integrations (proton count), coupling constants. ¹³C NMR Number of unique carbons, chemical shifts indicating functional groups. COSY ¹H-¹H correlations through 2-3 bonds. HSQC ¹H-¹³C one-bond correlations. | HMBC | ¹H-¹³C long-range (2-3 bond) correlations. |

-

Data Analysis:

-

Step 1: Assign the ethyl group signals in the ¹H spectrum (quartet ~2.8 ppm, triplet ~1.3 ppm) and confirm their coupling in the COSY spectrum.

-

Step 2: Use the HSQC spectrum to assign the corresponding -CH₂- and -CH₃- carbon signals.

-

Step 3: In the HMBC spectrum, look for a correlation from the ethyl -CH₂- protons to a quaternary carbon in the 1,2,4-oxadiazole ring.

-

Step 4: Identify other key HMBC correlations that link the two rings together.

-

Step 5: Assign the amine protons (likely a broad peak that may exchange with water in the solvent).

-

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is a quick and simple method to confirm the presence of key functional groups.[12]

Protocol: IR Analysis

-

Method: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amine (N-H) | 3450 - 3250 (two bands) | Symmetric & Asymmetric Stretch |

| Alkyl (C-H) | 3000 - 2850 | Stretch |

| Heteroaromatic (C=N) | 1650 - 1550 | Stretch |

| Ring (C-O) | 1250 - 1050 | Stretch |

Absolute Structure and Solid-State Characterization

Single-Crystal X-ray Crystallography

Principle & Causality: This is the definitive technique for determining the three-dimensional atomic arrangement of a molecule.[13] It provides unambiguous proof of connectivity and conformation by analyzing how X-rays are diffracted by a single, well-ordered crystal.[14][15] The primary challenge is often growing a crystal of sufficient size and quality.[16]

Protocol: Crystallization and Analysis

-

Crystal Growth:

-

Method: Slow evaporation is a common starting point. Dissolve the purified compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

-

Procedure: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

-

-

Data Collection: Carefully select a suitable crystal (ideally >50 µm in all dimensions) and mount it on a goniometer head of a single-crystal X-ray diffractometer.[14] Collect diffraction data, typically at low temperature (~100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Confirmation of Elemental Composition

Elemental Analysis (CHN)

Principle & Causality: This combustion analysis technique quantitatively determines the mass percentage of carbon, hydrogen, and nitrogen in a pure sample. The experimental values are compared to the theoretical percentages calculated from the molecular formula (C₆H₇N₅O₂). Agreement within ±0.4% is considered confirmation of the empirical formula and serves as a final check on purity.

Protocol: CHN Analysis

-

Sample Preparation: Submit a highly purified and thoroughly dried (to remove residual solvents and water) sample (~2-3 mg) to an analytical services laboratory.

-

Data Analysis:

-

Theoretical Values: C=39.78%, H=3.89%, N=38.66%.

-

Acceptance Criteria: The experimentally determined percentages should fall within C=39.78±0.4%, H=3.89±0.4%, and N=38.66±0.4%.

-

Summary and Conclusion

The analytical characterization of a novel molecule like 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine requires a multi-faceted, orthogonal approach. The workflow presented here, beginning with rapid LC-MS and ¹H NMR screening and progressing to definitive 2D NMR, HRMS, and X-ray crystallography, provides a robust framework for success. By following these protocols and understanding the causality behind each experimental choice, researchers can confidently establish the structure, purity, and identity of their target compound, paving the way for further investigation in drug development.

References

- Deev, S. L., Sheina, E. S., Shestakova, T. S., Kolonskova, O. N., Charushin, V. N., & Chupakhin, O. N. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing.

- School of Chemistry and Molecular Biosciences, The University of Queensland. (n.d.). Small molecule X-ray crystallography.

- Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Pires, J. A., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(2), 233-238. [Link]

- Pease, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Pharma Frontiers.

- Pires, J. A., et al. (2004).

- Excillum. (n.d.). Small molecule crystallography.

- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.

- Pires, J. A., et al. (2025, December 19). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.

- Perras, F. A., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. NSF Public Access Repository.

- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

-

Klyuev, N. A., et al. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. OSTI.GOV. [Link]

- METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography.

-

Wencel, D. R., et al. (2015). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 54(43), 12643-12647. [Link]

- JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

-

da Silva, E. G., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4586. [Link]

- Santos, C. M. M. (2015). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Sýkora, D., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5), 345-357.

-

Fokin, A. A., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704. [Link]

- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

- Navarro-Vázquez, A., & Cobas, J. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2055-2066.

-

PubChem. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. [Link]

- Sharma, S., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

Sources

- 1. ijper.org [ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. welch-us.com [welch-us.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents (Journal Article) | OSTI.GOV [osti.gov]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. journalspub.com [journalspub.com]

- 13. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. excillum.com [excillum.com]

- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluation of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine as a Privileged Kinase Inhibitor Scaffold

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency (LE) is critical for developing potent, selective kinase inhibitors. The compound 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine (hereafter referred to as the "bis-oxadiazole fragment") represents a highly privileged structural motif.